
Herbicide safener-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herbicide safeners are agrochemicals designed to protect crop plants from herbicide injury without compromising the herbicidal efficacy on target weed species . Herbicide safener-2 is one such compound that selectively enhances the tolerance of crops to herbicides, ensuring effective weed control while minimizing crop damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of herbicide safener-2 involves a series of chemical reactions. One common method includes the reaction of 1-diphenylethylene with chloro glyoxylic acid oxime ethyl esters in the presence of methylene dichloride and sodium bicarbonate. The reaction mixture is refluxed at 45-48°C for several hours, followed by acidification with dilute hydrochloric acid to isolate the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Herbicide safener-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Herbicide safener-2 has a wide range of applications in scientific research:
Wirkmechanismus
Herbicide safener-2 exerts its effects by enhancing the expression of protective enzymes in crop plants. These enzymes, such as glutathione S-transferases and cytochrome P450 monooxygenases, play a crucial role in metabolizing and detoxifying herbicides. The safener activates specific gene expression pathways, leading to increased enzyme activity and reduced herbicide toxicity .
Vergleich Mit ähnlichen Verbindungen
Herbicide safener-2 is unique in its ability to selectively protect crops without affecting weed control. Similar compounds include:
Dichlormid: Used in maize to protect against thiocarbamate herbicides.
Benoxacor: Applied in maize for protection against chloroacetanilide herbicides.
Isoxadifen-ethyl: Protects cereal crops from sulfonylurea herbicides.
Compared to these compounds, this compound offers distinct advantages in terms of its broad-spectrum protection and effectiveness under various agricultural conditions .
Eigenschaften
Molekularformel |
C16H13N7O2 |
|---|---|
Molekulargewicht |
335.32 g/mol |
IUPAC-Name |
3-methyl-5-phenyl-N'-(7H-purin-6-yl)-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13N7O2/c1-9-11(13(25-23-9)10-5-3-2-4-6-10)16(24)22-21-15-12-14(18-7-17-12)19-8-20-15/h2-8H,1H3,(H,22,24)(H2,17,18,19,20,21) |
InChI-Schlüssel |
IRVTYNBSIXFQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1C(=O)NNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


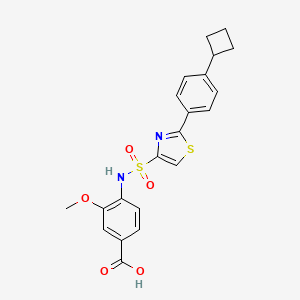
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
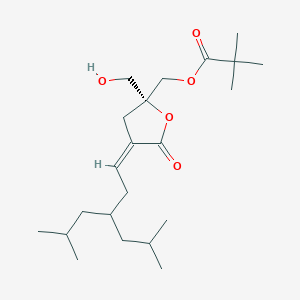
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
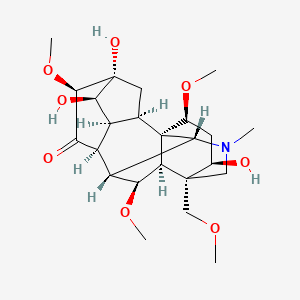
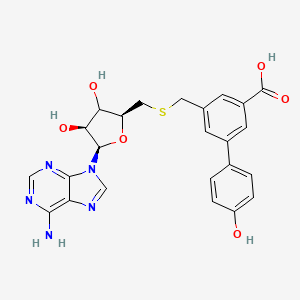
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
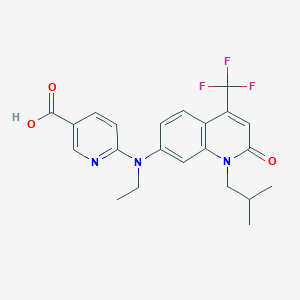


![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

